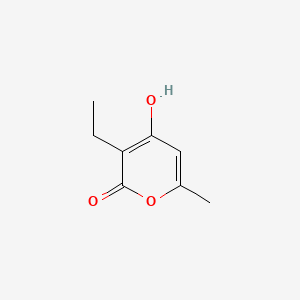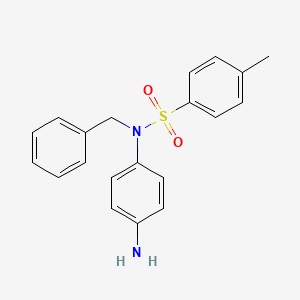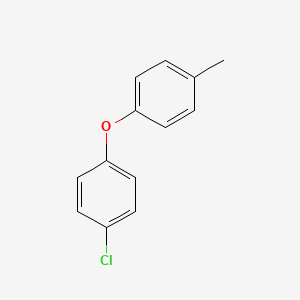
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide is a complex organic compound with the molecular formula C18H14N6O5S This compound is known for its unique structural properties, which include a dinitrophenyl group, a thiazole ring, and an acetanilide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide typically involves the condensation of 2,4-dinitrophenylhydrazine with a thiazole derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like column chromatography or recrystallization may be employed to achieve the desired quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dinitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide involves its interaction with specific molecular targets. The dinitrophenyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The thiazole ring may also play a role in stabilizing these interactions and enhancing the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A simpler compound with similar reactivity but lacking the thiazole and acetanilide groups.
Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate: Another complex molecule with a dinitrophenyl group but different structural features.
Uniqueness
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide is unique due to its combination of a dinitrophenyl group, a thiazole ring, and an acetanilide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
73623-39-9 |
|---|---|
Molekularformel |
C18H14N6O5S |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
N-[4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H14N6O5S/c1-12(25)22(14-5-3-2-4-6-14)18-20-13(11-30-18)10-19-21-16-8-7-15(23(26)27)9-17(16)24(28)29/h2-11,21H,1H3/b19-10+ |
InChI-Schlüssel |
FGQIJIJCFITRRC-VXLYETTFSA-N |
Isomerische SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)








